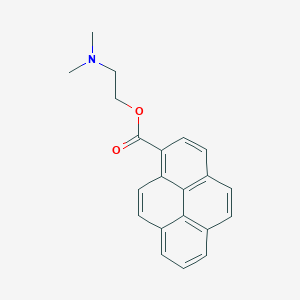
2-(Dimethylamino)ethyl pyrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl pyrene-1-carboxylate is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its fluorescence properties, making it useful in various scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pyrene-1-carboxylic acid+2-(Dimethylamino)ethanolAcid catalyst2-(Dimethylamino)ethyl pyrene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Pyrene-1-carboxylic acid
Reduction: 2-(Dimethylamino)ethyl pyrene-1-carbinol
Substitution: Various substituted pyrene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl pyrene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular processes, as it can intercalate into lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl pyrene-1-carboxylate is primarily based on its ability to intercalate into various molecular structures. In biological systems, it can insert itself between the lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Its fluorescence properties also make it useful for tracking and imaging applications, where it can bind to specific molecular targets and emit light upon excitation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl pyrene-1-carboxamide: Similar structure but with an amide group instead of an ester group.
2-(Dimethylamino)ethyl pyrene-1-sulfonate: Contains a sulfonate group, offering different solubility and reactivity properties.
2-(Dimethylamino)ethyl pyrene-1-phosphate: Phosphate group provides unique biochemical properties.
Uniqueness
2-(Dimethylamino)ethyl pyrene-1-carboxylate stands out due to its ester functional group, which provides a balance of reactivity and stability. Its strong fluorescence and ability to intercalate into various structures make it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
73282-81-2 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-22(2)12-13-24-21(23)18-11-9-16-7-6-14-4-3-5-15-8-10-17(18)20(16)19(14)15/h3-11H,12-13H2,1-2H3 |
Clé InChI |
GGKHXFVCCDAPBO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
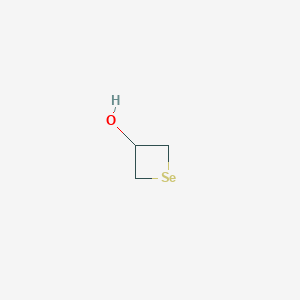
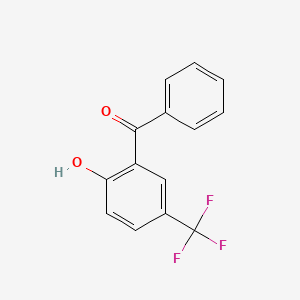
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
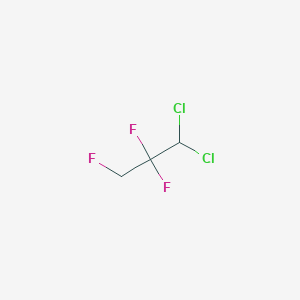
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

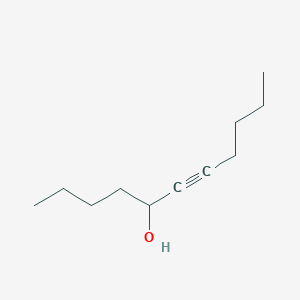
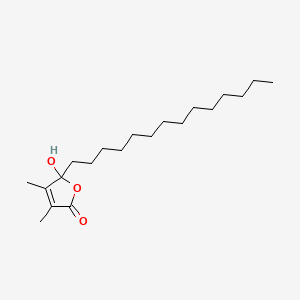
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
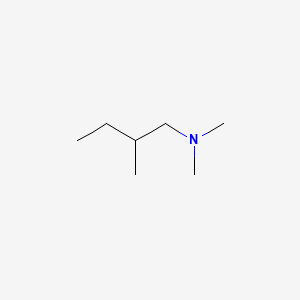
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

